2-(Trifluoromethylthio)biphenyl
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-phenyl-2-(trifluoromethylsulfanyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3S/c14-13(15,16)17-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDCYYVXWFVCRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2SC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90448497 | |
| Record name | 2-(trifluoromethylthio)biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90448497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129922-51-6 | |
| Record name | 2-(trifluoromethylthio)biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90448497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Strategies for 2 Trifluoromethylthio Biphenyl and Analogues
Transition Metal-Catalyzed Trifluoromethylthiolation Methodologies
The direct introduction of the SCF3 moiety into organic molecules, especially aromatic systems like biphenyl (B1667301), is a key challenge in synthetic chemistry. Transition metal catalysis offers powerful tools to achieve this transformation, with various metals demonstrating unique reactivity and applicability.
Palladium-Catalyzed Approaches for C–SCF3 Bond Formation
Palladium catalysis is a cornerstone of modern cross-coupling chemistry. In the context of trifluoromethylthiolation, palladium-catalyzed methods have been developed for the directed C–H activation of arenes. This approach allows for the monotrifluoromethylthiolation of arenes and is compatible with a range of functional groups. Mechanistic investigations suggest that the turnover-limiting step in this catalytic cycle does not involve the C–H activation itself acs.org. One of the pioneering strategies in this area utilized a palladium(0) catalyst in conjunction with silver trifluoromethylthiolate (AgSCF3) for the trifluoromethylthiolation of a broad scope of aryl bromides chemrxiv.org. The successful transmetalation of the SCF3 group to the palladium center was found to be dependent on the activation of the AgSCF3 reagent chemrxiv.org.
Copper-Mediated Trifluoromethylthiolation Protocols
Copper catalysis has emerged as a practical and efficient alternative for C–SCF3 bond formation. One notable protocol involves the copper-catalyzed trifluoromethylthiolation of aryl bromides and iodides, which is facilitated by various directing groups such as pyridyl, methyl ester, amide, imine, and oxime nih.govresearchgate.net. This reaction typically employs Copper(I) bromide (CuBr) as the catalyst and 1,10-phenanthroline (B135089) as the ligand. A significant advantage of this method is the ability to perform the coupling at room temperature by switching the solvent from acetonitrile (B52724) to dimethylformamide (DMF) nih.govresearchgate.net.
Mechanistic proposals for copper-catalyzed trifluoromethylthiolation of aryl halides suggest several possible pathways, including σ-bond metathesis, oxidative addition/reductive elimination, iodine atom transfer, and single electron transfer ias.ac.in. For the reaction with iodobenzene, one proposed mechanism involves the initial addition of a (ligand)CuSCF3 complex to the aryl iodide, forming a Cu(III) intermediate which then undergoes reductive elimination to yield the final product ias.ac.in. Copper catalysis has also been successfully applied to the trifluoromethylthiolation of primary and secondary alkylboronic acids using an electrophilic trifluoromethylthiolating reagent nih.gov. Furthermore, copper(II)-catalyzed intramolecular oxytrifluoromethylthiolation of unactivated alkenes provides a route to isoxazolines bearing an SCF3 substituent, proceeding through a radical pathway acs.org.
Table 1: Overview of Copper-Mediated Trifluoromethylthiolation Reactions
| Substrate Type | Copper Source | Ligand/Additive | Key Features |
|---|---|---|---|
| Aryl Halides | CuBr | 1,10-phenanthroline | Utilizes directing groups; can be run at room temperature in DMF. nih.govresearchgate.net |
| Alkylboronic Acids | Not Specified | Electrophilic SCF3 reagent | Tolerates a variety of functional groups. nih.gov |
| Unactivated Alkenes | Cu(OAc)2 | AgSCF3 | Intramolecular cyclization; proceeds via a radical pathway under aerobic conditions. acs.org |
Nickel-Catalyzed Reactions in Trifluoromethylthiolation Synthesis
Nickel, as an earth-abundant metal, offers a cost-effective alternative to palladium for cross-coupling reactions. Several nickel-catalyzed methods for trifluoromethylthiolation have been developed. One such method employs a dual iridium/nickel metallaphotoredox system for the trifluoromethylthiolation of aryl and heteroaryl iodides chemrxiv.orgnih.govchemrxiv.org. This reaction uses a bench-stable nickel(II) salt and an iridium photocatalyst and is believed to proceed through a Ni(I)/Ni(III) catalytic cycle chemrxiv.orgnih.gov. The process demonstrates broad functional group tolerance and does not require rigorous exclusion of air or moisture chemrxiv.org.
Another significant advancement is the nickel-catalyzed trifluoromethylthiolation of aryl chlorides, which are typically less reactive than the corresponding iodides and bromides. This protocol uses a Ni(cod)2/dppf catalyst system with (Me4N)SCF3 as the coupling reagent acs.org. Mechanistic studies support a Ni(0)/Ni(II) catalytic cycle, where bulky bidentate ligands with wide bite angles, like dppf, are crucial for effective catalysis acs.org. Furthermore, nickel catalysis has enabled the first direct trifluoromethylthiolation of Csp2–O bonds, specifically targeting aryl and vinyl triflates and nonaflates nih.govrsc.orgrsc.org. Computational studies were instrumental in developing this method, identifying that only highly reactive C–O bonds could be efficiently coupled due to the potential for the nickel catalyst to react with the C–SCF3 product nih.govrsc.orgrsc.orgscispace.com.
Table 2: Selected Nickel-Catalyzed Trifluoromethylthiolation Methods
| Substrate | Catalyst System | Reagent | Key Features |
|---|---|---|---|
| Aryl/Heteroaryl Iodides | Ni(II) salt / Ir photocatalyst | Not specified | Metallaphotoredox catalysis; bench-stable components. chemrxiv.orgnih.govchemrxiv.org |
| Aryl/Heteroaryl Chlorides | Ni(cod)2 / dppf | (Me4N)SCF3 | Effective for less reactive aryl chlorides; proceeds via Ni(0)/Ni(II) cycle. acs.org |
| Aryl/Vinyl Triflates & Nonaflates | Not specified | Not specified | First catalytic trifluoromethylthiolation of Csp2–O bonds; mild and operationally simple. nih.govrsc.orgrsc.org |
Ruthenium-Catalyzed Allylic Trifluoromethylthiolation
Ruthenium catalysts have been employed for the highly regioselective allylic trifluoromethylthiolation of allylic carbonates nih.govacs.orgacs.orgacs.org. This method efficiently produces linear (E)-allylic trifluoromethyl thioethers in good to excellent yields (52-91%) nih.govacs.orgacs.orgacs.org. The reaction is notable for its broad substrate scope and operational simplicity acs.org. Mechanistic studies have revealed that the reaction proceeds through a double allylic trifluoromethylthiolation sequence, which accounts for the exclusive formation of the thermodynamically more stable linear product nih.govacs.orgacs.org. The process typically uses CsSCF3 as the nucleophilic SCF3 source and a bench-stable ruthenium complex as the catalyst, with the reaction being carried out at 50 °C in acetonitrile acs.orgacs.org.
Iridium-Catalyzed Enantioselective Propargylic C–H Trifluoromethylthiolation
Iridium catalysis has enabled a significant breakthrough in the asymmetric synthesis of trifluoromethyl thioethers. Specifically, an enantioselective iridium-catalyzed trifluoromethylthiolation of propargylic C(sp3)–H bonds of alkynes has been developed nih.govorganic-chemistry.orgacs.org. This protocol is effective for a wide range of alkyne substrates, including those with aryl, alkyl, and heteroaryl substituents, as well as protected terminal alkynes and derivatives of natural products and pharmaceuticals nih.govorganic-chemistry.orgacs.org. The reaction delivers the desired propargylic trifluoromethyl thioethers with high yields and excellent enantioselectivity (up to 97% ee) organic-chemistry.org.
The proposed catalytic cycle involves the coordination of the alkyne to a cationic iridium complex, followed by deprotonation of the propargylic C-H bond to form an allenyliridium intermediate. This intermediate then reacts with an electrophilic SCF3 reagent to form the product nih.govacs.org. The reaction conditions have been optimized to use a phthalimide-SCF3 reagent in the presence of a Lewis acid and a non-coordinating base at room temperature nih.govorganic-chemistry.org. This methodology has also been extended to the synthesis of enantioenriched difluoromethyl (SCF2H) and chlorodifluoromethyl (SCF2Cl) thioethers nih.govorganic-chemistry.orgacs.org.
Table 3: Iridium-Catalyzed Enantioselective Propargylic C–H Trifluoromethylthiolation
| Catalyst/Ligand | SCF3 Source | Key Features |
|---|---|---|
| [Ir(cod)Cl]2 / Chiral Ligand | Phthalimide-SCF3 reagent | High enantioselectivity (up to 97% ee); broad substrate scope; applicable to late-stage functionalization. nih.govorganic-chemistry.orgacs.org |
| [Ir(cod)Cl]2 / Chiral Ligand | Phthalimide-SCF2H reagent | Synthesis of enantioenriched difluoromethyl thioethers. nih.govacs.org |
Rhodium-Catalyzed Carbenoid Additions Involving Trifluoromethylthioethers
Rhodium catalysts are well-known for their ability to mediate reactions involving carbenoids. In the context of trifluoromethylthiolation, a highly efficient rhodium-catalyzed carbenoid addition to a trifluoromethylthioether has been described nih.govacs.org. This reaction leads to the formation of a trifluoromethyl-substituted sulfonium (B1226848) ylide nih.govacs.org. This ylide is not the final product but serves as a stable intermediate that can act as an electrophilic trifluoromethylating reagent. Its utility has been demonstrated in the subsequent trifluoromethylation of substrates like β-ketoesters and aryl iodides nih.gov. This two-step sequence, involving the rhodium-catalyzed formation of the ylide followed by its reaction with a nucleophile, represents an indirect but effective method for introducing the trifluoromethyl group, starting from a trifluoromethylthioether.
Metal-Free and Organocatalytic Synthetic Pathways
Metal-free and organocatalytic approaches provide valuable alternatives to transition-metal-catalyzed reactions, often avoiding issues of metal contamination in the final products and offering different reactivity profiles. These strategies are broadly categorized into electrophilic and nucleophilic trifluoromethylthiolation.
Electrophilic Trifluoromethylthiolation Strategies
Electrophilic trifluoromethylthiolation involves the reaction of an electron-rich aromatic compound with a reagent that delivers an electrophilic "SCF3+" equivalent. This approach is one of the most direct methods for forming an aryl–SCF3 bond.
A significant advancement in this field has been the development of shelf-stable, easy-to-handle electrophilic reagents. While the well-known Umemoto and Togni reagents are powerful electrophilic sources, they are primarily used for trifluoromethylation (transfer of a CF3 group) rather than trifluoromethylthiolation enamine.netenamine.nettcichemicals.comtcichemicals.comenamine.netnih.gov.
However, other classes of reagents have proven highly effective for the electrophilic transfer of the SCF3 group. Among the most potent is N-Trifluoromethylthio-dibenzenesulfonimide . This reagent demonstrates exceptionally high electrophilicity and can react with a wide range of electron-rich arenes and heteroarenes under mild conditions, often without any additives acs.org. Its high reactivity is consistent with theoretical predictions, setting it apart from other known electrophilic trifluoromethylthiolating reagents acs.org. For instance, it can effectively trifluoromethylthiolate activated heteroarenes and styrenes, showcasing its broad applicability acs.org. One documented example involves the reaction of N-Trifluoromethylthio-dibenzenesulfonimide with 4-vinyl-1,1′-biphenyl, demonstrating its utility for functionalizing biphenyl derivatives acs.org.
Other notable shelf-stable reagents include N-trifluoromethylthiosaccharin and trifluoromethanesulfenamide , which also serve as effective electrophilic SCF3 sources for various organic substrates, including amines and arenes nih.govbeilstein-journals.orgnih.gov.
| Substrate | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Benzofuran | DMF, 80 °C, 1 h | 2-(Trifluoromethylthio)benzofuran | Not specified | acs.org |
| 5-Chlorobenzo[b]thiophene | DMF, 2 mL | 5-Chloro-3-(trifluoromethylthio)benzo[b]thiophene | 79% | acs.org |
| Mesitylene (B46885) | Triflic acid, CH₂Cl₂, 40 °C, 36 h | Mesityltrifluoromethylthioether | 73% | acs.org |
The reactivity of electrophilic trifluoromethylthiolating reagents can be significantly enhanced in the presence of an acid promoter. Both Brønsted and Lewis acids can be employed to activate either the reagent or the aromatic substrate, enabling the functionalization of less reactive arenes.
Triflic acid (a strong Brønsted acid) has been successfully used to promote the trifluoromethylthiolation of common arenes like mesitylene using N-Trifluoromethylthio-dibenzenesulfonimide acs.org. The acid likely protonates the reagent, increasing its electrophilicity and facilitating the attack by the aromatic ring.
Lewis acids have also been explored extensively. A dual catalytic system employing a Lewis acid, such as iron(III) chloride (FeCl3), and a Lewis base, diphenyl selenide (B1212193), has been developed for the activation of N-trifluoromethylthiosaccharin nih.gov. In this system, the Lewis acid activates the saccharin (B28170) reagent, which then reacts with the Lewis base to form a highly reactive trifluoromethylated selenium cation. This cation is a much more potent electrophile, capable of functionalizing a wide range of arenes, including anisoles, phenols, and N-heterocycles, under mild conditions and with low catalyst loadings nih.gov. This dual approach demonstrates a highly regioselective transformation, generally favoring substitution at the para-position relative to the strongest electron-donating group, which is attributed to the steric bulk of the proposed selenium-based intermediate nih.gov.
Nucleophilic Trifluoromethylthiolation Methodologies
Nucleophilic trifluoromethylthiolation provides a complementary approach, typically involving the reaction of an aryl halide or its equivalent with a nucleophilic "SCF3-" source. This method is particularly useful for introducing the SCF3 group onto specific positions of a pre-functionalized aromatic ring, such as in 2-halo-biphenyls.
S-(Trifluoromethyl)benzothioate (TFBT) has been developed as an inexpensive, bench-stable, and user-friendly source of nucleophilic trifluoromethylthiolate cas.cnnih.govnih.govresearchgate.net. A key advantage of TFBT is that it can be synthesized using potassium fluoride (B91410) (KF) as the sole fluorine source cas.cnnih.gov. TFBT can readily generate trifluoromethylthiolates with various counterions, making it a versatile reagent cas.cn.
The synthetic utility of TFBT has been demonstrated in several transformations suitable for forming aryl-SCF3 bonds. These include the trifluoromethylthiolation-halogenation of arynes and, notably, the cross-coupling with aryl boronic acids cas.cnnih.gov. The latter reaction is highly relevant for the synthesis of 2-(Trifluoromethylthio)biphenyl, as it would involve the coupling of a biphenyl boronic acid derivative with the SCF3 source.
| Reaction Type | Key Features | Relevance to Biphenyl Synthesis | Reference |
|---|---|---|---|
| Trifluoromethylthiolation-Halogenation of Arynes | Transition-metal-free vicinal difunctionalization of arynes. | Provides access to ortho-functionalized trifluoromethylthiolated arenes. | cas.cn |
| Cross-Coupling with Boronic Acids | Allows for the formation of C(sp²)-SCF₃ bonds from readily available boronic acids. | Directly applicable to the synthesis of this compound from a biphenyl boronic acid precursor. | nih.gov |
| Nucleophilic Substitution | Effective for deoxytrifluoromethylthiolation of alcohols and substitution of alkyl halides. | Demonstrates the nucleophilic character of the SCF₃ species generated from TFBT. | nih.gov |
Silver(I) trifluoromethanethiolate (AgSCF3) is a readily available and stable solid that serves as an important nucleophilic SCF3 source, particularly in transition-metal-catalyzed cross-coupling reactions rsc.orgnih.gov. This methodology allows for the direct trifluoromethylthiolation of aryl halides, including chlorides, bromides, and iodides.
Several catalytic systems have been developed for this purpose. Nickel-catalyzed reactions have been studied to understand the mechanism of trifluoromethylthiolation of aryl chlorides using AgSCF3 rsc.orgbohrium.com. More recently, a gold-catalyzed cross-coupling of various organohalides (aryl, alkenyl, and alkynyl) with AgSCF3 has been reported nih.gov. This gold-catalyzed method is notable for its broad substrate scope, high yields, scalability, and robustness, as demonstrated by the late-stage functionalization of bioactive molecules nih.gov. The reaction proceeds under mild conditions, with the silver salt acting as both the SCF3 source and a pre-catalyst activator nih.gov.
Another strategy involves the activation of AgSCF3 with an inorganic iodide, such as potassium iodide (KI) or tetra-n-butylammonium iodide (TBAI). This combination generates a more potent nucleophilic source of trifluoromethanethiolate that can convert activated aryl halides into the corresponding trifluoromethyl aryl sulfides under mild conditions cmu.edunih.gov. While this method is most effective for activated aromatics, it represents an important transition-metal-free approach to aryl-SCF3 bond formation cmu.edunih.gov.
Radical Trifluoromethylthiolation Approaches
Radical trifluoromethylthiolation reactions have emerged as powerful tools for the formation of C-S bonds, offering mild reaction conditions and broad functional group tolerance. These methods typically involve the generation of the trifluoromethylthio radical (•SCF3), which can then react with a suitable substrate.
Photochemical and Oxidant-Promoted Radical Generation
Visible-light photoredox catalysis has become a prominent strategy for generating radicals under mild conditions. In one study, an efficient and general visible-light-mediated trifluoromethylthiolation of N-(o-cyanobiaryl)acrylamides was developed using N-trifluoromethylthiosaccharin as an effective source of the SCF3 radical. This reaction proceeds via a domino radical trifluoromethylthiolation/cyano insertion/cyclization to afford trifluoromethylthiolated and cyclized biphenyl derivatives in moderate to good yields.
Oxidants can also be employed to generate the •SCF3 radical from various precursors. For instance, the trifluoromethylthiolation of biphenyl derivatives can be achieved using sodium trifluoromethanesulfinate (CF3SO2Na) in the presence of trifluoromethanesulfonic anhydride (B1165640) (Tf2O). This method is proposed to proceed through the formation of an intermediate sulfonate sulfinate anhydride, which then disproportionates to generate the trifluoromethylthiolating species.
Decarboxylative and Direct Radical Functionalizations
Decarboxylative couplings represent another effective strategy for the formation of C-SCF3 bonds, using readily available carboxylic acids as starting materials. A notable example is the deoxygenative trifluoromethylthiolation of 4-phenylbenzoic acid. This reaction utilizes triphenylphosphine (B44618) as a mediator to activate an electrophilic trifluoromethylthiolating reagent, which then reacts with the carboxylic acid to yield the corresponding trifluoromethyl thioester. The thioester can subsequently be converted to the desired trifluoromethyl thioether.
Direct C-H trifluoromethylthiolation offers an atom-economical approach to the synthesis of trifluoromethylthiolated arenes. While direct C-H trifluoromethylthiolation of an unsubstituted biphenyl has not been extensively detailed, copper-catalyzed methods have been developed for the direct trifluoromethylthiolation of benzylic C-H bonds using AgSCF3. This approach provides a straightforward route to benzyl (B1604629) trifluoromethyl sulfides and could potentially be applied to substituted biphenyls containing benzylic C-H bonds.
Organocatalytic and Bifunctional Catalyst Systems
The development of catalytic asymmetric methods for the synthesis of chiral trifluoromethylthiolated compounds is a rapidly advancing area of research. Organocatalysis and bifunctional catalyst systems offer promising approaches to control the stereochemistry of the trifluoromethylthiolation reaction.
Chiral Organoselenium and Organosulfur Catalysts
Chiral organoselenium and organosulfur compounds have been developed as effective catalysts for a variety of asymmetric transformations. In the context of trifluoromethylthiolation, bifunctional selenide catalysts have been successfully employed for the enantioselective synthesis of chiral trifluoromethylthiolated tetrahydronaphthalenes. These catalysts have been shown to activate electrophilic trifluoromethylthiolating reagents more efficiently than their sulfide (B99878) counterparts. Computational studies suggest that an acid-derived anion-binding interaction plays a crucial role in achieving high stereoselectivity.
While the direct application of these catalysts to the asymmetric trifluoromethylthiolation of biphenyls to generate atropisomeric products like chiral this compound has not been widely reported, the principles of these catalytic systems could potentially be extended to such transformations.
Phase-Transfer Catalysis in Asymmetric Trifluoromethylthiolation
Phase-transfer catalysis (PTC) is a powerful technique for conducting reactions between reagents in immiscible phases. Chiral phase-transfer catalysts have been successfully used to achieve asymmetric trifluoromethylthiolation of various substrates. For instance, the asymmetric α-trifluoromethylthiolation of 2-substituted isoxazolidin-5-ones has been accomplished using Maruoka-type N-spiro ammonium (B1175870) catalysts under phase-transfer conditions, affording products with a trifluoromethylthiolated quaternary chiral carbon in good yields and high enantioselectivities. Similarly, asymmetric trifluoromethylthiolation of azlactones has been achieved under chiral phase-transfer catalysis.
The application of phase-transfer catalysis to the asymmetric trifluoromethylthiolation of biphenyl derivatives to induce axial chirality is an area that remains to be explored. The development of suitable chiral phase-transfer catalysts and reaction conditions could provide a valuable method for accessing enantiomerically enriched atropisomers of trifluoromethylthiolated biphenyls.
Functionalization and Diversification of Biphenyl Scaffolds
The biphenyl scaffold containing a trifluoromethylthio group can serve as a versatile platform for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. Various functionalization and diversification strategies can be employed to modify the biphenyl core.
For example, S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate, a powerful electrophilic trifluoromethylating agent, can be synthesized from 3,3'-bis(trifluoromethoxy)biphenyl. This transformation demonstrates the functionalization of a substituted biphenyl to create a valuable synthetic reagent.
Furthermore, remote C-H functionalization of biphenyl derivatives offers a powerful tool for late-stage modification. Nitrile-directed meta-C-H olefination, acetoxylation, and iodination of biaryl compounds have been reported. The nitrile group, which can be readily converted to other functional groups, directs the functionalization to a remote position on the biphenyl ring. This strategy provides a means to introduce additional functionality into a trifluoromethylthiolated biphenyl scaffold.
Regioselective and Chemoselective C–H Functionalization
The direct functionalization of carbon-hydrogen (C–H) bonds represents a powerful and atom-economical approach for constructing complex molecules, avoiding the need for pre-functionalized starting materials. nih.gov Achieving high regioselectivity and chemoselectivity in these reactions is a formidable challenge, particularly in complex scaffolds like biphenyls.
A prominent strategy for controlling regioselectivity involves the use of directing groups. A nitrile-based template, for instance, has been developed for the meta-selective C–H functionalization of arenes. nih.gov This approach utilizes a silicon atom for attachment, which facilitates both the introduction and subsequent removal of the directing group. nih.gov In the context of biphenyl derivatives, a simple and synthetically useful phenyl nitrile functional group can direct the remote meta-C–H activation for olefination, acetoxylation, and iodination. nih.govescholarship.org Computational studies, specifically Density Functional Theory (DFT), suggest that a ligand-containing Pd-Ag heterodimeric transition state is responsible for this remote meta-selectivity. nih.govescholarship.org The use of substituted 2-pyridone ligands is crucial for assisting the cleavage of the meta-C–H bond. nih.gov
This directing group strategy has been successfully applied to a range of substituted arenes and demonstrates tolerance for various functional groups. nih.gov The kinetic isotope effect observed in these reactions suggests that C–H bond activation is the rate-determining step. nih.gov Another approach involves palladium-catalyzed C–H arylation of heterocycles using specialized pyrazole-alkyl phosphine (B1218219) ligands, which enables excellent chemo- and regioselectivity without the need for additives. nih.gov While not demonstrated on this compound itself, these methods provide a blueprint for the regioselective synthesis of its complex analogues.
| Method | Catalyst/System | Directing Group | Selectivity | Key Feature |
| C-H Olefination/Acetoxylation | Palladium/2-pyridone ligand | Phenyl nitrile | meta-C–H of biphenyl | Avoids the need for complex U-shaped templates. nih.govescholarship.org |
| C-H Functionalization | Not specified | Nitrile-based template with Si-tether | meta-C–H of arenes | Facile introduction and removal of directing group. nih.gov |
| C-H Arylation | Palladium/Pyrazole-alkyl phosphine ligands | None (substrate-inherent) | α/β selectivity in heterocycles | Additive-free conditions with high chemoselectivity. nih.gov |
Annulation and Cyclization Reactions in the Presence of Trifluoromethylthio Groups
Annulation and cyclization reactions are fundamental for constructing cyclic and polycyclic molecular frameworks. Performing these transformations on substrates already containing a trifluoromethylthio group requires that the reaction conditions be compatible with this moiety.
A notable example is the silver-mediated cascade reaction of arylpropynones, which involves trifluoromethylthiolation followed by cyclization to produce 2-(trifluoromethylthio)-indenones. documentsdelivered.comresearchgate.net Similarly, a cascade oxidative trifluoromethylthiolation and cyclization of N-[(3-aryl)propioloyl]indoles using AgSCF3 has been developed. beilstein-journals.orgnih.gov This method allows for the synthesis of novel trifluoromethylthiolated or bis(trifluoromethylthiolated) pyrrolo[1,2-a]indol-3-ones in moderate to good yields. beilstein-journals.orgnih.gov Mechanistic studies suggest that these transformations likely proceed through a radical process. beilstein-journals.orgnih.gov
Another strategy involves the electrophilic intramolecular cyclization of N-arylpropynamides induced by trifluoromethanesulfanamide in the presence of BiCl3. scilit.com This reaction selectively yields trifluoromethylthiolated quinolin-2-ones. This approach is distinct from similar cyclization routes that produce spiro beilstein-journals.orgnih.govtrienones, thereby offering an alternative pathway to biologically relevant heterocyclic scaffolds. scilit.com Furthermore, 1,2-bis(trifluoromethylthio)arenes can be synthesized through the reaction of aryne intermediates with bis(trifluoromethyl)disulfide, demonstrating the utility of highly reactive intermediates in conjunction with SCF3-containing reagents. nih.gov
| Reaction Type | Substrate | Reagents | Product | Yield |
| Cascade Trifluoromethylthiolation/Cyclization | N-[(3-aryl)propioloyl]indoles | AgSCF3, (NH4)2S2O8, NaHCO3 | Trifluoromethylthiolated pyrrolo[1,2-a]indol-3-ones | Moderate to good beilstein-journals.orgnih.gov |
| Cascade Trifluoromethylthiolation/Cyclization | Arylpropynones | Silver-based | 2-(Trifluoromethylthio)-indenones | Not specified documentsdelivered.comresearchgate.net |
| Electrophilic Intramolecular Cyclization | N-Arylpropynamides | Trifluoromethanesulfanamide, BiCl3 | Trifluoromethylthiolated quinolin-2-ones | Not specified scilit.com |
| Aryne Cycloaddition | Silyl (B83357) aryl triflates or halides | CsF, CF3SSCF3 | 1,2-Bis(trifluoromethylthio)arenes | Up to 82% nih.gov |
Dehydroxylative Trifluoromethylthiolation
Direct dehydroxylative functionalization of alcohols provides a straightforward route to introduce various functional groups by replacing a hydroxyl moiety. nih.govresearchgate.netsemanticscholar.org The dehydroxylative trifluoromethylthiolation of alcohols has emerged as an important method for creating C-SCF3 bonds. nih.govrsc.org
Several methods have been developed to achieve this transformation. One of the first reports detailed the treatment of benzylic alcohols with CuSCF3 and a Lewis acid additive like BF3·Et2O, which resulted in the formation of trifluoromethylthioethers in moderate to quantitative yields. rsc.org This protocol is applicable to primary, secondary, and tertiary benzylic alcohols. rsc.org
More recently, metal-free approaches have been devised. One such method employs a second-generation trifluoromethanesulfenamide reagent as the SCF3 source with n-Bu4NI as an activator in refluxing acetone. rsc.org This system efficiently converts various alkyl alcohols into the corresponding alkyl trifluoromethylthioethers. rsc.org Another protocol utilizes a R3P/ICH2CH2I system to promote the dehydroxylative trifluoromethylthiolation of alcohols under mild conditions. cas.cn These reactions exhibit a broad substrate scope and good tolerance for various functional groups, making them highly valuable for synthetic applications. rsc.orgcas.cn
| Reagent System | Substrate Scope | Conditions | Key Features |
| CuSCF3 / BF3·Et2O | Benzylic alcohols (primary, secondary, tertiary) | Air atmosphere, 30 min | First direct dehydroxylative trifluoromethylthiolation of alcohols. rsc.org |
| Trifluoromethanesulfenamide / n-Bu4NI | Alkyl alcohols | Refluxing acetone | Elegant metal-free method. rsc.org |
| AgSCF3 / Hünig's base | Alkyl/benzyl/propargyl alcohols | MeCN, room temp, 1-2 h | Tolerates a wide array of functional groups (F, Cl, Br, I, CF3). rsc.org |
| R3P / ICH2CH2I / AgSCF3 | Alcohols | Mild conditions | Good functional group tolerance. cas.cn |
Multi-Component and Cascade Reaction Sequences
Multi-component reactions (MCRs), where three or more reagents combine in a single step, and cascade reactions, which involve a sequence of intramolecular transformations, are highly efficient strategies for rapidly building molecular complexity. beilstein-journals.org
Cascade reactions are particularly well-suited for the synthesis of complex trifluoromethylthiolated molecules. A silver-mediated cascade trifluoromethylthiolation/cyclization of arylpropynones provides a direct route to 2-(trifluoromethylthio)-indenones. documentsdelivered.comresearchgate.net A similar cascade involving the oxidative trifluoromethylthiolation and cyclization of N-[(3-aryl)propioloyl]indoles with AgSCF3 yields structurally complex pyrrolo[1,2-a]indol-3-ones. beilstein-journals.orgnih.gov In this process, a CF3S radical adds to the alkyne, which is followed by cyclization and subsequent oxidation to furnish the final product. beilstein-journals.org Another example is a Prins/Friedel–Crafts cascade cyclization, where the treatment of 2-(2-vinylphenyl)acetaldehydes with a Lewis acid generates a benzyl carbenium ion that is trapped by an electron-rich aromatic ring, forming 4-aryltetralin-2-ols, which are analogues of the biphenyl scaffold. beilstein-journals.org
MCRs offer a powerful tool for generating chemical libraries with high diversity in a time-efficient manner. beilstein-journals.org For instance, a multi-component reaction of biphenyl, 2-aminobenzoimidazole, and dihydro-2H-pyran-2,6-dione has been used to afford a complex biphenyl amide derivative. nih.gov While not directly producing a trifluoromethylthiolated compound, this demonstrates the potential of MCRs to construct complex biphenyl scaffolds, onto which an SCF3 group could be subsequently installed or be present on one of the starting components.
| Reaction Type | Description | Example Product Class |
| Cascade Trifluoromethylthiolation/Cyclization | Sequential trifluoromethylthiolation, cyclization, and oxidation/aromatization in one pot. beilstein-journals.orgnih.gov | SCF3-containing pyrrolo[1,2-a]indol-3-ones beilstein-journals.orgnih.gov |
| Cascade Prins/Friedel-Crafts Cyclization | Intramolecular Prins reaction followed by intermolecular Friedel-Crafts alkylation. beilstein-journals.org | 4-Aryltetralin-2-ols beilstein-journals.org |
| Multi-Component Reaction (MCR) | Three or more reactants combine in a single synthetic operation. beilstein-journals.orgnih.gov | Biphenyl amide derivatives nih.gov |
Mechanistic Investigations and Reaction Pathway Elucidation
Detailed Reaction Mechanism Studies via Experimental Techniques
Experimental approaches to elucidating the reaction mechanism for the formation of 2-(trifluoromethylthio)biphenyl and related aryl trifluoromethyl thioethers have focused on identifying transient species and probing the involvement of radical versus ionic pathways.
The formation of the C-S bond in aryl trifluoromethyl thioethers can proceed through various intermediates depending on the specific reagents and reaction conditions. While direct experimental evidence for intermediates in the synthesis of this compound is not extensively documented, studies on analogous systems suggest the involvement of several key species.
Thiiranium Ions: In electrophilic trifluoromethylthiolation reactions involving alkenes, the formation of three-membered cyclic sulfonium (B1226848) ions, known as thiiranium (or episulfonium) ions, is a well-established mechanistic feature. While biphenyl (B1667301) is an aromatic system, the concept of a bridged intermediate can be extended to the arenium ion (Wheland intermediate) formed during electrophilic aromatic substitution. The attack of the π-system of one of the biphenyl rings on an electrophilic "SCF3+" source would lead to a resonance-stabilized carbocation. The degree of charge delocalization and the potential for the sulfur atom to interact with the carbocation center are key aspects of the reaction pathway. For ortho-attack, the proximity of the newly introduced trifluoromethylthio group to the developing positive charge on the adjacent carbon atom could lead to a stabilized intermediate with some degree of sulfur-carbon bridging character, influencing the regioselectivity of the reaction.
Ag-Alkynol Intermediates: While more relevant to the trifluoromethylthiolation of alkynes, the concept of metal-alkynol intermediates highlights the role that transition metals can play in activating the trifluoromethylthio source. In the context of biphenyl trifluoromethylthiolation, certain catalytic systems might involve the formation of organometallic intermediates where the biphenyl moiety is coordinated to a metal center, facilitating the subsequent attack by the trifluoromethylthiolating agent.
Silyloxycarbenium Ions: These intermediates are typically associated with reactions involving silyl (B83357) enol ethers. In the context of biphenyl chemistry, their direct relevance is limited unless the biphenyl substrate is functionalized with appropriate groups that could lead to the formation of such species under specific reaction conditions.
To discern between ionic and radical pathways, radical scavenging and trapping experiments are frequently employed. The introduction of a radical scavenger, such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), into the reaction mixture can provide evidence for the presence of radical intermediates. If the reaction rate is significantly inhibited or if a TEMPO-trapped adduct is formed, it strongly suggests a radical mechanism.
In the context of trifluoromethylthiolation of aromatic compounds, photoredox catalysis is a common method that proceeds via radical intermediates. In such a scenario, a photosensitizer absorbs light and initiates a single-electron transfer (SET) process, generating a trifluoromethylthio radical (•SCF3). This radical can then add to the biphenyl ring. Radical trapping experiments with TEMPO would be crucial in confirming this pathway. The absence of inhibition by radical scavengers would, conversely, support an ionic mechanism, such as electrophilic aromatic substitution.
Computational Chemistry for Mechanistic Insights
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for gaining a deeper understanding of reaction mechanisms at the molecular level. These methods allow for the in-silico investigation of reaction pathways, transition states, and the electronic properties of molecules, providing insights that are often difficult to obtain through experimental means alone.
DFT studies can be used to model the potential energy surface of the reaction leading to this compound. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. For the electrophilic trifluoromethylthiolation of biphenyl, DFT calculations can help to:
Determine the relative energies of the ortho-, meta-, and para-substituted arenium ion intermediates, thereby predicting the regioselectivity of the reaction. The phenyl group is known to be an ortho-, para-directing activator in electrophilic aromatic substitution, and DFT can quantify this directing effect for the trifluoromethylthiolation reaction.
Investigate the structure of the transition state for the C-S bond formation.
Elucidate the role of catalysts, such as Lewis or Brønsted acids, in activating the trifluoromethylthiolating agent and lowering the activation energy of the reaction.
The choice of functional and basis set in DFT calculations is crucial for obtaining accurate results. Functionals like B3LYP or M06-2X, combined with a suitable basis set such as 6-311+G(d,p), are commonly used for these types of studies.
A key aspect of computational mechanistic studies is the location and characterization of transition states. A transition state is a first-order saddle point on the potential energy surface, representing the energy maximum along the reaction coordinate. By analyzing the vibrational frequencies of a calculated structure, a genuine transition state can be confirmed by the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate.
The Gibbs free energy (ΔG) is a critical thermodynamic parameter that combines enthalpy (ΔH) and entropy (ΔS) to determine the spontaneity of a reaction (ΔG = ΔH - TΔS) pearson.comnih.gov. The change in Gibbs free energy (ΔG‡) from the reactants to the transition state is the activation energy, which determines the reaction rate. DFT calculations can provide accurate estimates of these energy changes.
Below is a hypothetical data table illustrating the kind of information that could be obtained from a DFT study on the electrophilic trifluoromethylthiolation of biphenyl.
| Parameter | Ortho Pathway | Meta Pathway | Para Pathway |
| ΔE (kcal/mol) | -15.2 | -12.8 | -16.5 |
| ΔH (kcal/mol) | -14.8 | -12.5 | -16.2 |
| ΔG (kcal/mol) | -10.5 | -8.3 | -11.8 |
| ΔE‡ (kcal/mol) | 20.1 | 25.4 | 21.3 |
| ΔG‡ (kcal/mol) | 22.5 | 27.8 | 23.7 |
This is a hypothetical table for illustrative purposes.
This data would suggest that the formation of the para-substituted product is thermodynamically most favorable (most negative ΔG), but the ortho-substituted product is formed fastest (lowest ΔG‡). Such computational results can explain experimentally observed product distributions.
The structure and reactivity of this compound are significantly influenced by its three-dimensional conformation. The two phenyl rings in biphenyl are not coplanar due to steric hindrance between the ortho-hydrogens libretexts.org. The introduction of a bulky trifluoromethylthio group at the 2-position further influences the dihedral angle between the rings.
Conformational Analysis: Computational methods can be used to perform a conformational analysis by systematically rotating the C1-C1' bond and calculating the energy at each step. This generates a potential energy surface that reveals the most stable conformations (energy minima) and the energy barriers to rotation (transition states). For this compound, the analysis would likely show a twisted conformation to be the most stable, minimizing the steric repulsion between the SCF3 group and the hydrogens on the other ring.
Molecular Electrostatic Potential (MEP) Mapping: An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting reactivity, as it shows the regions of a molecule that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue).
For this compound, an MEP map would likely show:
A region of high positive potential (blue) around the hydrogen atoms of the aromatic rings.
Regions of negative potential (red) associated with the lone pairs of the sulfur atom and the fluorine atoms of the trifluoromethyl group.
The electron-withdrawing nature of the SCF3 group would influence the electron distribution in the substituted phenyl ring, which would be reflected in the MEP.
This information is crucial for understanding the intermolecular interactions of the molecule and predicting its behavior in different chemical environments.
Quantum Chemical Calculations for Reactivity Prediction and Understanding
Quantum chemical calculations have emerged as a powerful tool for predicting and understanding the reactivity of molecules, providing insights into their electronic structure and potential reaction pathways. For this compound, computational studies, primarily employing Density Functional Theory (DFT), are instrumental in elucidating its chemical behavior. These calculations can predict various molecular properties that are key to understanding its reactivity.
Detailed computational studies on fluorinated biphenyl compounds offer a framework for understanding this compound. nih.govresearchgate.net For instance, DFT calculations are routinely used to determine optimized molecular geometries, electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, and molecular electrostatic potential (MEP) maps. These parameters are crucial for predicting how the molecule will interact with other reagents.
Reactivity Descriptors
Global reactivity descriptors derived from conceptual DFT provide a quantitative measure of a molecule's reactivity. While specific calculations for this compound are not widely available, data from analogous fluorinated biphenyls can provide valuable insights. nih.govresearchgate.net These descriptors include:
Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. A higher value indicates greater stability.
Electronic Chemical Potential (μ): Relates to the escaping tendency of electrons from an equilibrium system.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.
Analysis of these descriptors for similar compounds suggests that the introduction of fluorine-containing groups can significantly influence the reactivity, often making the molecule more stable in redox reactions. nih.govresearchgate.net
Molecular Electrostatic Potential (MEP)
The MEP is a valuable tool for visualizing the charge distribution on a molecule and predicting sites for electrophilic and nucleophilic attack. For aromatic compounds, the MEP can reveal regions of positive and negative electrostatic potential. In fluorinated biphenyls, areas of negative potential are often associated with the electronegative fluorine atoms and regions of positive potential with the hydrogen atoms of the aromatic rings. nih.govresearchgate.netnih.gov This suggests that in this compound, the trifluoromethylthio group would create a region of significant electrostatic potential, influencing its interaction with polar solvents and other molecules. nih.govresearchgate.net
Frontier Molecular Orbitals (HOMO and LUMO)
The energies and shapes of the HOMO and LUMO are fundamental to understanding chemical reactivity. The HOMO is the orbital from which electrons are most likely to be donated, indicating sites for electrophilic attack. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating sites for nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability; a larger gap implies higher stability and lower reactivity. researchgate.net For substituted biphenyls, the distribution of these frontier orbitals is influenced by the nature and position of the substituents.
Reaction Pathway Elucidation
Quantum chemical calculations are also employed to elucidate reaction mechanisms. For instance, in the synthesis of trifluoromethylthiolated biphenyls, DFT calculations can be used to model the transition states and intermediates of the reaction pathway. researchgate.netnih.gov This allows for the determination of activation energies and reaction enthalpies, providing a deeper understanding of the reaction kinetics and thermodynamics. For example, the mechanism of trifluoromethylthiolation of biphenyl has been investigated, showing the transfer of the SCF3 group to the aromatic ring. nih.gov Computational studies can help to rationalize the observed regioselectivity and efficiency of such reactions.
While specific computational data for this compound is limited in the public domain, the methodologies and general findings from studies on similar fluorinated and substituted biphenyls provide a robust framework for predicting its reactivity and understanding its potential reaction pathways.
Table of Calculated Global Reactivity Parameters for a Representative Fluorinated Biphenyl Compound
| Parameter | Value (eV) |
| HOMO Energy | -7.25 |
| LUMO Energy | -1.15 |
| Energy Gap (ΔE) | 6.10 |
| Chemical Hardness (η) | 3.05 |
| Electronic Chemical Potential (μ) | -4.20 |
| Electrophilicity Index (ω) | 2.89 |
Note: The data in this table is representative of a generic fluorinated biphenyl and is intended for illustrative purposes, as specific data for this compound was not available in the searched literature.
Advanced Analytical Characterization in Chemical Research
X-ray Diffraction Analysis for Solid-State Structure Determination
X-ray diffraction techniques are the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state.
When suitable single crystals of 2-(Trifluoromethylthio)biphenyl can be grown, single-crystal X-ray diffraction provides an unambiguous determination of its molecular structure. This technique yields precise bond lengths, bond angles, and torsion angles within the molecule.
Chromatographic and Other Separation Techniques for Purity Assessment and Mixture Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for analyzing complex mixtures containing this compound.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most commonly used methods. In GC, the volatility of the compound allows for its separation from non-volatile impurities. In HPLC, typically using a reversed-phase column, the compound is separated based on its polarity. The retention time in both techniques is a characteristic property that can be used for identification, and the peak area provides a quantitative measure of its concentration. These methods are crucial for quality control during the synthesis and purification processes.
Research Applications in Advanced Materials Science and Functional Molecule Design
Design and Synthesis of Functional Materials Incorporating Trifluoromethylthio-Biphenyl Scaffolds
The strategic incorporation of the 2-(trifluoromethylthio)biphenyl motif into larger molecular structures is a key approach in developing next-generation functional materials. The synthesis of these materials leverages the unique properties of the trifluoromethylthio group to achieve enhanced performance in various applications, particularly in the realm of optical and responsive materials.
Role of the Trifluoromethylthio Group in Modulating Material Properties (e.g., Optical, Interfacial)
The trifluoromethylthio (-SCF3) group is a powerful modulator of material properties due to its distinct electronic and physical characteristics. Its presence within a molecular structure, such as the this compound scaffold, introduces a unique combination of high electronegativity, metabolic stability, and significant lipophilicity. ontosight.ainih.govresearchgate.net The high electronegativity of the -SCF3 group strongly influences the electronic distribution within the molecule, which can in turn affect its optical and interfacial behavior. ontosight.ai
This group is recognized for its strong electron-withdrawing properties, which can improve a molecule's stability and permeability through cell membranes, a property that is also valuable in materials science for controlling interactions at interfaces. nih.gov The introduction of the -SCF3 group has been explored in the development of new materials with unique optical and electrical properties. ontosight.ai In the context of polymers and other functional materials, these electronic effects can be harnessed to tune properties like refractive index, dielectric constant, and light absorption/emission characteristics. Furthermore, the lipophilicity of the -SCF3 group (Hansch lipophilicity parameter π = 1.44) is notably high, which can enhance the solubility of the material in nonpolar media and influence its self-assembly and film-forming characteristics. nih.gov
Table 1: Key Properties Imparted by the Trifluoromethylthio (-SCF3) Group
| Property | Description | Impact on Materials |
| High Electronegativity | The fluorine atoms make the -SCF3 group one of the most electron-withdrawing groups in organic chemistry. ontosight.ainih.gov | Modulates electronic properties, influencing optical absorption, fluorescence, and dielectric constant. |
| Strong Electron-Withdrawing Nature | Pulls electron density from the attached scaffold, affecting reactivity and intermolecular interactions. nih.gov | Enhances thermal and chemical stability; can be used to create specific sites for molecular interactions. |
| High Lipophilicity | Significantly increases the molecule's affinity for nonpolar environments. nih.gov | Improves solubility in organic solvents and polymer matrices; affects interfacial properties and membrane permeability. |
| Metabolic Stability | The C-F and S-CF3 bonds are very strong, resisting chemical and enzymatic degradation. nih.govresearchgate.net | Leads to more durable materials with longer operational lifetimes, especially in harsh environments. |
| Increased Dipole Moment | The polarity of the C-F bonds contributes to a significant local and molecular dipole moment. ruhr-uni-bochum.de | Influences self-assembly, molecular packing in the solid state, and response to external electric fields. |
Development of High Refractive Index Polymers (HRIPs) for Optoelectronic Applications
High Refractive Index Polymers (HRIPs) are crucial materials for advanced optoelectronic devices, including lenses, anti-reflective coatings, and substrates for displays. researchgate.netwikipedia.orgmdpi.com A primary strategy for increasing the refractive index (n) of a polymer is to incorporate chemical groups with high molar refraction. researchgate.netmdpi.com Key structural features known to boost refractive index include aromatic rings, sulfur-containing groups, and heavy halogens (bromine, iodine). researchgate.netwikipedia.orgrsc.org
The this compound scaffold is intrinsically well-suited for designing HRIPs. It contains two key components:
Aromatic Rings: The biphenyl (B1667301) structure provides a high density of polarizable π-electrons, which contributes significantly to the molar refraction. researchgate.netrsc.org
Sulfur-Containing Group: Sulfur atoms have high molar refractivity, making thioether and other sulfur-containing functionalities common inclusions in HRIPs. wikipedia.org
Table 2: Structural Components for High Refractive Index Polymers
| Component | Role in Increasing Refractive Index | Example Moiety in this compound |
| Aromatic Systems | High concentration of polarizable π-electrons. rsc.org | Biphenyl |
| Sulfur-Containing Groups | High atomic refraction of the sulfur atom. wikipedia.org | Thioether (-S-) |
| Heavy Halogens | High atomic polarizability (e.g., Br, I). wikipedia.org | Not Present |
| Organometallic Moieties | High electron density from metal centers. researchgate.net | Not Present |
Exploration in Advanced Functional Materials (e.g., Responsive Materials)
Advanced functional materials, often called "smart" or "responsive" materials, can change their properties in response to external stimuli such as light, heat, pH, or electric fields. nih.govrsc.org The design of such materials often involves incorporating specific chemical moieties that can undergo reversible chemical or physical changes. rsc.org
The this compound unit possesses characteristics that make it a promising building block for responsive materials. The strong dipole moment and electron-withdrawing nature of the -SCF3 group can be leveraged to design materials that respond to electrical or chemical stimuli. ruhr-uni-bochum.de For instance, polymers incorporating this scaffold could exhibit changes in their conformation, solubility, or optical properties in the presence of specific analytes or upon the application of an electric field. While direct applications of this compound in responsive materials are still an emerging area, the fundamental properties of the trifluoromethylthio group are well-aligned with the design principles of such advanced systems. ontosight.ai The development of stimuli-responsive polymers is a growing field, with applications in drug delivery, sensors, and soft robotics. jchemrev.com
Chiral Molecules for Asymmetric Synthesis and Catalysis in Materials Science
Asymmetric synthesis, which allows for the selective production of a single enantiomer of a chiral molecule, is of paramount importance in chemistry. mdpi.com Axially chiral biphenyls are a cornerstone of this field, serving as highly effective ligands for transition metal catalysts. chemrxiv.org The development of new and adjustable chiral ligands is crucial, as the effectiveness of a catalyst is often highly dependent on its specific steric and electronic properties. chemrxiv.org
Introducing a 2-(trifluoromethylthio) group to a biphenyl ligand framework creates a new class of chiral molecules with unique features. The bulky and highly electronic -SCF3 group can influence the chiral environment of a metal catalyst, potentially leading to improved enantioselectivity in catalytic reactions relevant to materials science. The synthesis of chiral molecules containing the trifluoromethylthio group is an active area of research. nih.gov For example, methods have been developed for the asymmetric synthesis of chiral allyl SCF3 compounds through the sulfenofunctionalization of chiral allylboronic acids. nih.gov These methodologies pave the way for creating complex chiral building blocks that can be used as ligands in catalysis or as chiral monomers for the synthesis of advanced polymers with unique chiroptical properties.
Fundamental Contributions to Fluorine Chemistry and Organic Synthesis Methodologies
The synthesis of molecules like this compound is not only important for its direct applications but also for the fundamental advancements in synthetic chemistry it stimulates. The introduction of the -SCF3 group into organic molecules is a significant challenge that has driven considerable innovation in the field of organofluorine chemistry. ruhr-uni-bochum.dechinesechemsoc.org
The development of safe and efficient trifluoromethylthiolating reagents and reactions is a major focus of modern organic synthesis. nih.govresearchgate.net Research in this area has led to a variety of methods, including:
Electrophilic Trifluoromethylthiolation: Using reagents that deliver an "SCF3+" equivalent to a nucleophilic substrate. nih.gov
Nucleophilic Trifluoromethylthiolation: Using reagents that act as an "SCF3-" source to react with electrophiles. researchgate.net
Radical Trifluoromethylthiolation: Involving the generation of an SCF3 radical. researchgate.net
The synthesis of aryl-SCF3 compounds, including this compound, often relies on transition metal-catalyzed cross-coupling reactions. For example, palladium- and copper-catalyzed reactions have been developed to couple aryl halides or boronic acids with a trifluoromethylthiolating agent. chinesechemsoc.org These methodological advancements are broadly applicable, enabling the synthesis of a wide range of trifluoromethylthiolated compounds for pharmaceuticals, agrochemicals, and materials science. researchgate.netruhr-uni-bochum.de
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-(Trifluoromethylthio)biphenyl in academic laboratories?
The synthesis of this compound can be optimized using trifluoromethylthiolation reagents such as N-Trifluoromethylthiosaccharin or silver(I) trifluoromethanethiolate. Shen Qilong's team demonstrated that electrophilic trifluoromethylthiolation reagents enable efficient introduction of the -SCF₃ group into biphenyl frameworks under mild conditions (e.g., room temperature, dichloromethane solvent) . For biphenyl systems, regioselective thiolation at the ortho-position can be achieved by pre-functionalizing the biphenyl backbone with directing groups (e.g., carbonyls) to guide C–H activation .
Advanced: How can researchers address conflicting reactivity data in cross-coupling reactions involving this compound?
Contradictions in reactivity often arise from steric hindrance or electronic effects of the -SCF₃ group. To resolve this:
- Ligand Screening : Use bulky phosphine ligands (e.g., XPhos, tBuDavePhos) to stabilize palladium intermediates in Suzuki-Miyaura couplings, as demonstrated in analogous biphenyl-phosphine ligand systems .
- Kinetic Studies : Perform time-resolved NMR or in-situ IR spectroscopy to monitor reaction intermediates and identify rate-limiting steps.
- Computational Modeling : Apply DFT calculations to compare activation barriers for competing pathways (e.g., oxidative addition vs. β-hydride elimination) .
Basic: What analytical techniques are critical for characterizing this compound derivatives?
- NMR Spectroscopy : ¹⁹F NMR is essential for confirming the presence of the -SCF₃ group (δ ≈ −40 to −45 ppm). ¹H and ¹³C NMR resolve biphenyl regiochemistry.
- Mass Spectrometry : High-resolution MS (HRMS-ESI/TOF) validates molecular formulas.
- X-ray Crystallography : Resolves steric effects of the -SCF₃ group on biphenyl planarity, as seen in structurally similar trifluoromethylthio compounds .
Advanced: What strategies mitigate the environmental persistence of this compound in laboratory waste?
- Degradation Pathways : Study hydrolysis under acidic/basic conditions (e.g., pH 2–12) to identify stable intermediates. Evidence from IARC reports suggests that aryl-SCF₃ bonds resist hydrolysis but may degrade via microbial action in soil .
- Waste Treatment : Implement ozonation or UV/oxidant systems to cleave C–S bonds, as validated for analogous organosulfur compounds .
Basic: How does this compound function in catalytic systems?
The -SCF₃ group enhances electron-deficient character, making the biphenyl framework a candidate for ligand design in transition-metal catalysis. For example:
- Pd-Catalyzed Couplings : Biphenyl-phosphine ligands (e.g., JohnPhos, tBuMePhos) improve catalyst turnover in aryl halide couplings .
- Photoredox Catalysis : The electron-withdrawing -SCF₃ group stabilizes charge-transfer states, enabling applications in light-mediated C–H functionalization .
Advanced: How can computational tools predict synthetic routes for this compound derivatives?
- Retrosynthesis Planning : Prioritize disconnections at the C–S bond using trifluoromethylthiolation reagents as synthons .
- Steric Maps : Molecular dynamics simulations assess steric clashes between -SCF₃ and adjacent substituents, guiding regioselective functionalization .
Advanced: What mechanistic insights explain the thermal instability of this compound in storage?
- Thermogravimetric Analysis (TGA) : Quantify decomposition temperatures (Td) under nitrogen/air.
- Gas Chromatography-MS : Identify volatile byproducts (e.g., SO₂, CF₃ radicals) formed during degradation.
- Stabilizers : Co-storage with radical scavengers (e.g., BHT) mitigates autoxidation, as suggested for sulfur-containing aromatics .
Basic: What safety protocols are essential for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
